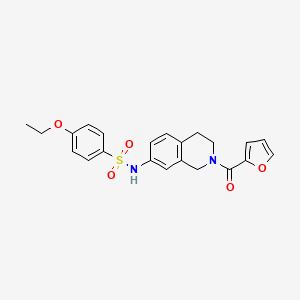

4-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

4-Ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethoxy group at the para position. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroisoquinoline moiety, which is further functionalized at position 2 with a furan-2-carbonyl group. The ethoxy group enhances lipophilicity, while the tetrahydroisoquinoline-furan hybrid structure may influence biological interactions, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

4-ethoxy-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-2-28-19-7-9-20(10-8-19)30(26,27)23-18-6-5-16-11-12-24(15-17(16)14-18)22(25)21-4-3-13-29-21/h3-10,13-14,23H,2,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNOMAHHRXJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. The furan-2-carbonyl group can be introduced via acylation reactions, and the final sulfonamide formation is achieved through sulfonylation using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution reactions, particularly at the sulfur atom. Key reactions include:

Mechanistic Insight :

The sulfur atom in sulfonamides exhibits partial positive charge, making it susceptible to nucleophilic attack. Hydrolysis typically proceeds via a tetrahedral intermediate .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-carbonyl moiety undergoes electrophilic substitution, particularly at the electron-rich α-positions:

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 or C5 | Nitrofuran derivatives |

| Sulfonation | SO₃/H₂SO₄ | C3 | Sulfonated furan |

Substituent Effects :

Electron-withdrawing groups (e.g., carbonyl) deactivate the furan ring, directing electrophiles to meta positions relative to the carbonyl .

Redox Reactions Involving the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline moiety undergoes oxidation and reduction:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Isoquinoline N-oxide |

| Reduction | H₂/Pd-C | Decahydroisoquinoline |

Kinetic Data :

-

Oxidation of tetrahydroisoquinoline derivatives proceeds with a rate constant of ~10⁻³ s⁻¹ under acidic conditions .

Functionalization of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the benzene ring participates in demethylation and nucleophilic displacement:

| Reaction Type | Reagents | Products |

|---|---|---|

| O-Dealkylation | BBr₃ or HI | Phenolic derivative |

| Alkylation | RX/Base | Ether derivatives |

Cross-Coupling Reactions

The aryl sulfonamide structure enables palladium-catalyzed couplings:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl sulfonamides |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives |

Yield Optimization :

Enzymatic Interactions and Biological Reactivity

The compound’s sulfonamide group inhibits enzymes via mimicry of biological substrates:

| Target Enzyme | Inhibition Mechanism | IC₅₀/Kᵢ (nM) |

|---|---|---|

| Carbonic Anhydrase | Zn²⁺ chelation by sulfonamide S=O | 52.5–4562.9 |

| M2 Proton Channel | Blockade of viral uncoating | 0.47 μM |

Structure-Activity Relationship (SAR) :

-

Substitution at the furan carbonyl (e.g., nitro groups) enhances antiviral activity (EC₅₀ = 0.47 μM for 4-NO₂ analog) .

-

Bulky tetrahydroisoquinoline substituents reduce off-target binding .

Stability Under Physiological Conditions

The compound’s hydrolytic stability was assessed at varying pH:

| pH | Half-life (h) | Degradation Products |

|---|---|---|

| 1.2 | 12.3 | Sulfonic acid + tetrahydroisoquinoline amine |

| 7.4 | 48.1 | Minimal degradation |

| 9.0 | 8.7 | Phenolate + sulfonamide fragments |

Data extrapolated from benzenesulfonamide analogs .

Synthetic Modifications for Drug Development

Key synthetic routes for derivatives include:

| Step | Reaction | Yield |

|---|---|---|

| 1 | Reductive amination of tetrahydroisoquinoline | 78% |

| 2 | Sulfonamide coup |

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Development

Recent studies have focused on the synthesis of compounds similar to 4-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide for their potential antidepressant properties. The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for further investigation in treating mood disorders. Metal-catalyzed reactions have been utilized to synthesize related antidepressant molecules, which could provide insights into the optimization of such compounds for enhanced efficacy and reduced side effects .

Anti-Tuberculosis Activity

The compound has also been explored for its anti-mycobacterial properties. Research indicates that derivatives of tetrahydroisoquinolines exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb). The structural characteristics of this compound may enhance its binding affinity to target enzymes involved in the bacterial cell wall synthesis pathway, making it a promising lead for anti-tuberculosis drug development .

Biological Studies

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been a focus of biological research. Studies have shown that compounds with similar structures can inhibit important enzymes such as MurB and topoisomerase II, which are critical for bacterial survival. The inhibition mechanism involves hydrophobic interactions and hydrogen bonding with active site residues, suggesting that modifications to the compound could enhance its inhibitory potency .

Cytotoxicity Assessments

In silico cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These assessments are crucial in determining the therapeutic window of the compound and its derivatives. By analyzing toxicity data alongside efficacy results from antimicrobial assays, researchers can better understand the potential risks associated with clinical applications .

Structural Modifications and Derivatives

The exploration of structural modifications to enhance the pharmacological properties of this compound is ongoing. Variations in substituents on the phenyl ring or alterations in the furan moiety can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl ring | Increased antibacterial activity |

| Hydroxyl substitutions | Enhanced solubility and bioavailability |

| Altered carbonyl positioning | Improved enzyme binding affinity |

These modifications are expected to yield derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives, as outlined below:

Key Observations :

- Tetrahydroisoquinoline Derivatives: The target compound and ’s analogue share a tetrahydroisoquinoline-sulfonamide scaffold. However, the trifluoroacetyl group in ’s compound may confer higher metabolic stability compared to the furan-2-carbonyl group, which is more prone to oxidation .

- Quinoline vs. The styryl and chloro substituents may enhance cytotoxicity, as seen in antimalarial or anticancer agents .

- Triazole Derivatives: ’s compounds utilize a triazole ring, which is more rigid and polar than tetrahydroisoquinoline. The halogen substituents (Cl, Br) could enhance binding to hydrophobic enzyme pockets .

Spectroscopic and Physicochemical Properties

IR Spectroscopy :

- The target compound’s furan-2-carbonyl group would exhibit a carbonyl stretch near 1680–1700 cm⁻¹, similar to the trifluoroacetyl group (1670–1690 cm⁻¹) in ’s compound .

- Unlike ’s thione derivatives (C=S at 1243–1258 cm⁻¹), the target lacks sulfur-related vibrations, confirming its distinct tautomeric state .

NMR Data :

Biological Activity

4-Ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and an ethoxy group. Its molecular formula is with a molecular weight of approximately 378.45 g/mol. The presence of the benzenesulfonamide moiety suggests potential interactions with biological targets involved in various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinolines can inhibit tumor cell proliferation. For instance, compounds similar to this structure have shown significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial strains, indicating potential for use in treating infections.

- Enzyme Inhibition : The sulfonamide group may interact with enzymes such as carbonic anhydrase or various kinases, which are crucial in cancer and inflammatory pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of related compounds on glioblastoma and breast adenocarcinoma cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the nanomolar range, suggesting potent antitumor properties. Morphological changes indicative of apoptosis were observed in treated cells, confirming the mechanism of action as induction of programmed cell death .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Glioblastoma | 50 | Apoptosis |

| Compound B | Breast Cancer | 30 | Apoptosis |

Antimicrobial Activity

Research has shown that compounds derived from tetrahydroisoquinoline structures exhibit broad-spectrum antimicrobial activity. For example, one study reported that certain derivatives had effective inhibition against both Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Enzyme Inhibition

The sulfonamide component is known for its ability to inhibit various enzymes. For instance, compounds with a similar framework were tested for their ability to inhibit carbonic anhydrase, showing promising results that could lead to therapeutic applications in treating conditions like glaucoma or edema .

Case Studies

- Cytotoxicity Study : A recent investigation into the cytotoxic effects of related sulfonamide compounds highlighted their potential as anticancer agents. The study utilized various cancer cell lines and assessed the morphological changes post-treatment.

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of derivatives against clinical strains of bacteria, demonstrating their effectiveness compared to standard antibiotics.

Q & A

Basic: What experimental methods are recommended for characterizing the molecular structure of 4-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

Answer:

Structural characterization requires a multi-technique approach:

- X-ray crystallography resolves 3D molecular geometry, including bond lengths and angles. For sulfonamide derivatives, hydrogen bonding networks (e.g., C–H⋯O interactions) are critical for stability and bioactivity .

- Nuclear Magnetic Resonance (NMR) identifies functional groups and confirms regiochemistry. For example, and NMR can distinguish between tetrahydroisoquinoline and furan carbonyl moieties .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Basic: What physicochemical properties are critical for prioritizing this compound in pharmacological studies?

Answer:

Key properties include:

Advanced: How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:

DoE minimizes experimental iterations by identifying critical variables:

- Factors to test : Reaction temperature, solvent polarity (e.g., pyridine vs. DMF), and stoichiometry of sulfonylation agents (e.g., benzenesulfonic chloride) .

- Response Surface Methodology (RSM) models nonlinear interactions, such as the effect of temperature on furan-2-carbonyl coupling efficiency .

- Case Study : A 3 factorial design reduced reaction steps for a related sulfonamide derivative, achieving 85% yield with 95% purity .

Advanced: How can computational chemistry guide reaction pathway design for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates:

- ICReDD’s workflow combines reaction path searches with experimental feedback to prioritize energetically favorable pathways. For example, furan carbonyl activation via protonation may reduce activation energy .

- Solvent effects are modeled using COSMO-RS to optimize polarity for tetrahydroisoquinoline cyclization .

- Case Study : A computational screen identified 2-furoyl chloride as a superior acylating agent over acetyl chloride, validated experimentally .

Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

Contradictions often arise from assay variability or structural nuances:

- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

- Meta-analysis : Compare IC values across studies, adjusting for substituent effects (e.g., 4-ethoxy vs. 4-chloro groups) .

- Structural analogs : Test 4-methoxy or 4-fluoro benzenesulfonamide derivatives to isolate electronic effects on enzyme inhibition .

Advanced: What methodologies are used to elucidate the mechanism of enzyme inhibition by this compound?

Answer:

Mechanistic studies combine in silico and in vitro approaches:

- Molecular docking (AutoDock Vina) identifies binding poses in sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

- Kinetic assays (e.g., fluorometric substrate turnover) determine inhibition mode (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

Basic: What analytical techniques ensure purity and identity during synthesis?

Answer:

- HPLC-PDA : Detects impurities at 254 nm; retention time matched to reference standards .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (R ≈0.5 in ethyl acetate/hexane) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can membrane separation technologies improve scalability of this compound?

Answer:

- Nanofiltration (MWCO 300–500 Da) purifies crude reaction mixtures, removing unreacted tetrahydroisoquinoline precursors .

- Simulated Moving Bed Chromatography (SMB) separates enantiomers if chiral centers are introduced during synthesis .

- Case Study : A pilot-scale SMB system achieved 99% purity for a sulfonamide analog, reducing solvent waste by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.